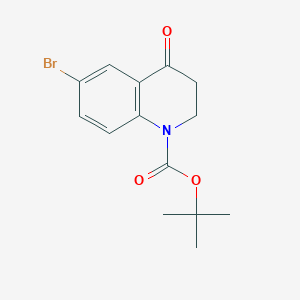

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a carbonyl group at the 4th position, and a tert-butyl ester group at the 1st position. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a quinoline derivative followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide. The esterification step involves the reaction of the brominated quinoline with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

Substitution: Aminoquinolines, thioquinolines, alkoxyquinolines.

Reduction: Hydroxyquinolines.

Oxidation: Quinoline N-oxides.

Scientific Research Applications

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues or by chelating metal ions required for enzymatic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate

- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate is unique due to its specific substitution pattern and functional groups. The presence of the bromine atom at the 6th position and the carbonyl group at the 4th position distinguishes it from other quinoline derivatives. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

Tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate (CAS No. 1821212-17-2) is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromine atom at the 6th position and a carbonyl group at the 4th position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

- Molecular Formula : C₁₄H₁₆BrN₁O₃

- Molecular Weight : 326.19 g/mol

- IUPAC Name : this compound

- PubChem CID : 130067715

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and carbonyl group enhances its reactivity and binding affinity, enabling it to inhibit certain enzymes by forming covalent bonds with active site residues or chelating metal ions essential for enzymatic activity .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. The specific pathways and biological targets are still under investigation, but preliminary findings suggest that it may inhibit key metabolic enzymes involved in disease processes. For instance, studies have shown that quinoline derivatives can inhibit bacterial enzymes, making them potential candidates for antibiotic development .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against several pathogens. In silico molecular docking studies have identified its effectiveness against multidrug-resistant strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The compound's binding affinity to target proteins such as N-myristoyltransferase from Candida albicans suggests a mechanism that could be exploited in developing new antimicrobial agents .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .

- Molecular Docking Studies : Molecular dynamics simulations showed that this compound binds effectively to D-alanyl-D-alanine synthetase (Ddl) from Thermus thermophilus, suggesting a strong interaction that could inhibit bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | 179898-00-1 | Lacks bromine at the 6th position |

| Tert-butyl 6-hydroxyquinoline | N/A | Contains a hydroxyl group instead of bromine |

| Tert-butyl 7-bromoquinoline | N/A | Bromine at the 7th position rather than the 6th |

This table illustrates how variations in functional groups among quinoline derivatives can significantly influence their chemical properties and biological activities.

Properties

Molecular Formula |

C14H16BrNO3 |

|---|---|

Molecular Weight |

326.19 g/mol |

IUPAC Name |

tert-butyl 6-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-8-9(15)4-5-11(10)16/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

LKNZGDJKDKDHIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.